1,2,3,4-Tetrabromo-5,6-dichlorobenzene
Description
1,2,3,4-Tetrabromo-5,6-dichlorobenzene (C₆Br₄Cl₂) is a polyhalogenated aromatic compound characterized by four bromine atoms at positions 1–4 and two chlorine atoms at positions 5 and 6 on the benzene ring. Its molecular weight is 463.5 g/mol, derived from its formula (C: 72 g/mol, Br: 320 g/mol, Cl: 71 g/mol).
Properties
CAS No. |
13075-03-1 |
|---|---|
Molecular Formula |
C6Br4Cl2 |
Molecular Weight |
462.6 g/mol |
IUPAC Name |
1,2,3,4-tetrabromo-5,6-dichlorobenzene |
InChI |
InChI=1S/C6Br4Cl2/c7-1-2(8)4(10)6(12)5(11)3(1)9 |
InChI Key |
YYFANMZCDXZWRE-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)Br)Br)Br)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrabromo-5,6-dichlorobenzene can be synthesized through a series of halogenation reactions. The typical synthetic route involves the bromination and chlorination of benzene derivatives. The reaction conditions often include the use of bromine and chlorine in the presence of catalysts such as iron or aluminum chloride. The process may involve multiple steps to achieve the desired substitution pattern on the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. Safety measures are crucial due to the handling of reactive halogenating agents .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrabromo-5,6-dichlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or functionalized benzene derivatives .
Scientific Research Applications
1,2,3,4-Tetrabromo-5,6-dichlorobenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrabromo-5,6-dichlorobenzene involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms can form halogen bonds with target molecules, influencing their activity and function. The compound’s effects are mediated through pathways involving halogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Positional Analogues
1,2,4,5-Tetrabromo-3,6-dichlorobenzene (CAS 31604-30-5)
- Molecular Formula : C₆Br₄Cl₂ (identical to the target compound).
- Key Difference : Bromine and chlorine substituents are positioned at 1,2,4,5 (Br) and 3,6 (Cl), altering symmetry and steric effects.
- Implications: Reduced symmetry compared to the target compound may lower melting point and solubility. No direct data on properties are provided, but positional isomerism often impacts crystallinity and thermal stability .
1,2,4,5-Tetrabromo-3,6-dimethylbenzene (2,3,5,6-Tetrabromo-p-xylene)
- Molecular Formula : C₈H₆Br₄ (MW: 421.75 g/mol).
- Key Difference : Methyl groups replace chlorine at positions 3 and 6.
- Implications : Methyl groups increase hydrophobicity but reduce halogen-related reactivity. The lower molecular weight (421.75 vs. 463.5 g/mol) reflects reduced halogen content, likely diminishing flame-retardant efficacy compared to the target compound .
3,4,5,6-Tetrabromo-o-xylene (1,2-dimethylbenzene derivative)
- Molecular Formula : C₈H₆Br₄ (MW: 421.75 g/mol).
- Key Difference : Bromine atoms occupy ortho positions (3,4,5,6) relative to methyl groups at 1 and 2.
Halogen-Substituted Analogues
2,3,5,6-Tetrachloroanisole
- Molecular Formula : C₇H₄Cl₄O (MW: 259.9 g/mol).
- Key Difference : Chlorine replaces bromine, and a methoxy group (-OCH₃) is present.
- Implications : The methoxy group enhances electron density on the ring, increasing susceptibility to electrophilic substitution. Lower molecular weight and chlorine’s weaker electron-withdrawing effect compared to bromine may reduce persistence in environmental matrices .
1,2,3,4-Tetrachloro-5,6-dinitrobenzene
- Molecular Formula : C₆Cl₄N₂O₄ (MW: 336.9 g/mol).
- Key Difference: Nitro groups (-NO₂) at positions 5 and 6 introduce strong electron-withdrawing effects.
- Implications: Nitro groups significantly increase reactivity and toxicity.
Brominated Flame Retardants
N,N'-p-Phenylene-di-tetrabromophthalimide
- Structure : Contains two tetrabromophthalimide units linked via a phenyl group.
- Key Difference : Imide functional groups and extended conjugation.
- Implications : Higher thermal stability and flame-retardant efficiency due to synergistic effects between bromine and the imide structure. The target compound, lacking imide groups, may exhibit inferior performance in high-temperature applications .
Research Findings and Implications
- Chlorine vs. Bromine : Chlorine’s lower atomic weight and weaker electron-withdrawing effects may reduce the target compound’s flame-retardant efficiency compared to fully brominated phthalimides .
- Environmental Impact : Brominated aromatics like the target compound are likely more persistent than chlorinated analogs due to bromine’s stronger carbon-halogen bonds, raising concerns about bioaccumulation .
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